molecular formula C9H8BrFO2 B13046901 3-Bromo-5-cyclopropoxy-2-fluorophenol

3-Bromo-5-cyclopropoxy-2-fluorophenol

Cat. No.: B13046901
M. Wt: 247.06 g/mol
InChI Key: FKUHAFYHJRGVEV-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-2-fluorophenol is a fluorinated and brominated phenolic compound designed for research and development applications, strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses. This chemical scaffold is of significant interest in medicinal chemistry, particularly in the construction of potential drug candidates. The strategic incorporation of fluorine atoms is a established method to fine-tune the physicochemical properties of lead compounds, influencing their lipophilicity, metabolic stability, and overall pharmacokinetic profile . The molecular architecture of this compound, featuring a phenol group ortho to a fluorine atom and a bromine substituent, is commonly employed in the synthesis of complex active pharmaceutical ingredients (APIs) . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly explore structure-activity relationships (SAR) . The cyclopropyl ether moiety is a privileged structure in drug discovery, often used to enhance selectivity and potency toward biological targets, as seen in potent and selective 5-HT2C receptor agonists developed from a 2-phenylcyclopropylmethylamine scaffold . As a key synthetic intermediate, this compound is valuable for researchers working in pharmaceutical development, agrochemicals, and material science.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-2-fluorophenol

InChI

InChI=1S/C9H8BrFO2/c10-7-3-6(13-5-1-2-5)4-8(12)9(7)11/h3-5,12H,1-2H2

InChI Key

FKUHAFYHJRGVEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C(=C2)Br)F)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

A common precursor is 3-bromo-5-fluorophenol or 5-bromo-2-fluorophenol, which can be prepared by lithiation of 1-bromo-4-fluorobenzene followed by reaction with borate esters and subsequent oxidation to phenol derivatives. This method provides high yields (~99%) of 5-bromo-2-fluorophenol, which serves as a key intermediate for further functionalization.

Step Reaction Conditions Yield Notes
Lithiation 1-bromo-4-fluorobenzene + lithium base Anhydrous solvent, low temp High Formation of (5-bromo-2-fluorophenyl)lithium
Boronation Reaction with tri(C1-C6 alkyl) borate Ambient temperature High Formation of boronate ester
Hydrolysis Hydrolysis of boronate ester Acidic aqueous High Yields 5-bromo-2-fluorobenzeneboronic acid
Oxidation Boronic acid to phenol Mild oxidants High Yields 5-bromo-2-fluorophenol

Cyclopropoxy Group Installation

The cyclopropoxy substituent is introduced by etherification of the phenolic hydroxyl group with cyclopropyl halides or cyclopropyl alkylating agents under basic conditions. A typical procedure involves:

  • Deprotonation of the phenol with a strong base (e.g., sodium hydride or potassium carbonate).
  • Reaction with cyclopropyl bromide or cyclopropyl tosylate.
  • Control of temperature to avoid side reactions.

This step is critical to maintain the integrity of the halogen substituents and to achieve selective ether formation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-2-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various nucleophiles attached.

    Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include quinones or cyclohexanol derivatives, respectively.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-2-fluorophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Compounds:

3-Bromo-2-fluoro-5-methylphenylboronic acid ():

  • Substituents : Bromo (3-), fluoro (2-), methyl (5-), boronic acid (para to methyl).
  • Comparison : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the hydroxyl group in the target compound. The methyl group enhances hydrophobicity, whereas the cyclopropoxy group in the target compound introduces greater steric hindrance.
  • Applications : Used in synthesizing biaryl structures for drug discovery .

5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran (): Substituents: Bromo (5-), fluorophenyl (2-), methyl-sulfinyl (3-), benzofuran core. Comparison: The benzofuran backbone confers rigidity and π-conjugation, differing from the phenolic structure. The sulfinyl group enhances polarity, contrasting with the cyclopropoxy group’s steric effects. Applications: Explored in optoelectronic materials due to extended conjugation .

4-Bromo-2-(trifluoromethyl)phenol (): Substituents: Bromo (4-), trifluoromethyl (2-), hydroxyl (1-). Comparison: The trifluoromethyl group is strongly electron-withdrawing, lowering pKa compared to cyclopropoxy (moderately electron-donating). Bromine placement (para vs. meta) alters resonance effects. Applications: Intermediate in fluorinated drug synthesis (e.g., antiviral agents) .

3-Bromo-5-fluoro-2-methoxyphenylboronic acid ():

  • Substituents : Bromo (3-), fluoro (5-), methoxy (2-), boronic acid.
  • Comparison : Methoxy is smaller than cyclopropoxy, reducing steric hindrance. Boronic acid vs. hydroxyl group shifts reactivity toward cross-coupling rather than hydrogen bonding.
  • Applications : Building block for kinase inhibitors .

5-Bromo-2-(5-bromo-1H-indol-2-yl)-3-fluorophenol (): Substituents: Bromo (5- and indolyl), fluoro (3-), hydroxyl (1-), indole moiety. Higher molecular weight (385.03 g/mol) vs. the target compound (~265 g/mol) affects pharmacokinetics. Applications: Antimicrobial and anticancer research .

2-Bromo-3,6-difluorophenol (): Substituents: Bromo (2-), fluoro (3- and 6-), hydroxyl (1-). Comparison: Difluoro substitution increases acidity (pKa ~7.2) compared to mono-fluoro substitution (pKa ~8.5). Bromine’s ortho position destabilizes the aromatic ring, enhancing electrophilic substitution rates. Applications: Precursor for flame retardants .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) pKa Solubility (H2O) Key Reactivity
This compound ~265 ~8.3 Low Electrophilic substitution (Br, F), nucleophilic cyclopropoxy ring opening
3-Bromo-2-fluoro-5-methylphenylboronic acid ~246 ~8.7 Moderate Suzuki coupling, transmetalation
4-Bromo-2-(trifluoromethyl)phenol ~231 ~6.9 Low SNAr reactions, fluorination
2-Bromo-3,6-difluorophenol ~209 ~7.2 Moderate Electrophilic bromination, hydrogen bonding

Biological Activity

3-Bromo-5-cyclopropoxy-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H10BrF O, with a molecular weight of approximately 227.06 g/mol. Its unique structure features a bromine atom, a fluorine atom, and a cyclopropoxy group attached to a phenolic ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been investigated for its potential to inhibit human promyelocytic leukemia cell lines through the synthesis of diaryl guanidinium derivatives.

The compound's mechanism of action includes:

  • Inhibition of Enzymes : It has shown binding affinity and inhibitory effects on enzymes involved in cancer pathways.
  • Neuropharmacological Interactions : Studies suggest interactions with acetylcholine receptors, indicating potential implications in neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

Anticancer Activity

A study focused on the synthesis of diaryl guanidinium derivatives derived from this compound demonstrated effective inhibition against leukemia cell lines. The structural properties of this compound allow it to target specific biological pathways associated with cancer progression.

Neuropharmacological Effects

Research exploring the interactions of this compound with neurotransmitter receptors has shown promise in modulating receptor activity. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-fluorophenolContains bromine and fluorine on phenolWell-studied as an intermediate in pharmaceuticals
3-Bromo-2-fluorophenolBromine and fluorine on different positionsLess versatile than this compound
4-Bromo-3-cyclopropoxyphenolCyclopropoxy group at different positionDifferent reactivity patterns due to position change
3-Fluoro-5-cyclopropoxyphenolFluorine instead of bromineMay exhibit different biological activities

The combination of halogen substituents and the cyclopropoxy group enhances the reactivity and potential applications in drug discovery for this compound.

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